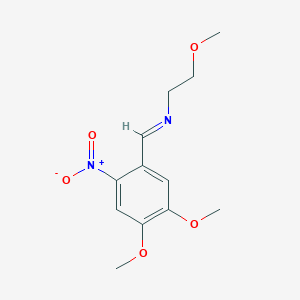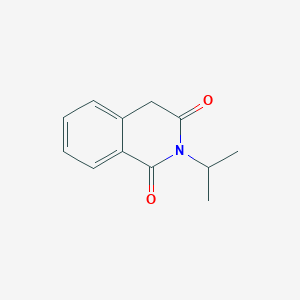![molecular formula C13H20O2 B8564390 3-[(4-methoxyphenyl)methyl]pentan-3-ol](/img/structure/B8564390.png)
3-[(4-methoxyphenyl)methyl]pentan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-methoxyphenyl)methyl]pentan-3-ol: is an organic compound characterized by the presence of a methoxyphenyl group attached to an ethanol backbone. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-[(4-methoxyphenyl)methyl]pentan-3-ol can be synthesized through several methods. One common approach involves the reduction of 4-methoxyacetophenone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an anhydrous solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve catalytic hydrogenation of 4-methoxyacetophenone in the presence of a palladium or platinum catalyst. This method is favored for its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 3-[(4-methoxyphenyl)methyl]pentan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-methoxyacetophenone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of 4-methoxyacetophenone to this compound using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in diethyl ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide
Major Products Formed:
Oxidation: 4-Methoxyacetophenone.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-[(4-methoxyphenyl)methyl]pentan-3-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-[(4-methoxyphenyl)methyl]pentan-3-ol involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
4-Methoxyphenethyl alcohol: Shares the methoxyphenyl group but differs in the ethanol backbone structure.
4-Methoxyacetophenone: A precursor in the synthesis of 3-[(4-methoxyphenyl)methyl]pentan-3-ol.
2-(4-Methoxyphenyl)ethanol: Similar in structure but lacks the diethyl substitution.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethyl substitution enhances its lipophilicity and potential interactions with biological membranes .
Eigenschaften
Molekularformel |
C13H20O2 |
|---|---|
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
3-[(4-methoxyphenyl)methyl]pentan-3-ol |
InChI |
InChI=1S/C13H20O2/c1-4-13(14,5-2)10-11-6-8-12(15-3)9-7-11/h6-9,14H,4-5,10H2,1-3H3 |
InChI-Schlüssel |
AHWUJTMIKBJGKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(CC1=CC=C(C=C1)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Bromo-5-[(methyloxy)methyl]furan](/img/structure/B8564348.png)







